molecular formula C14H20O3 B6212169 ethyl 6-(3-hydroxyphenyl)hexanoate CAS No. 2742652-56-6

ethyl 6-(3-hydroxyphenyl)hexanoate

Cat. No.: B6212169
CAS No.: 2742652-56-6
M. Wt: 236.3
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Description

Ethyl 6-(3-hydroxyphenyl)hexanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

The synthesis of ethyl 6-(3-hydroxyphenyl)hexanoate can be achieved through several methods. One common approach involves the esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Ethyl 6-(3-hydroxyphenyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-(3-hydroxyphenyl)hexanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 6-(3-hydroxyphenyl)hexanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active hydroxyphenyl component, which can then interact with various biological pathways.

Comparison with Similar Compounds

Ethyl 6-(3-hydroxyphenyl)hexanoate can be compared with other esters such as:

    Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.

    Methyl salicylate: Known for its wintergreen scent, used in topical analgesics.

    Ethyl benzoate: Used in perfumes and flavorings, similar to this compound but with a different aromatic group. The uniqueness of this compound lies in its specific hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742652-56-6

Molecular Formula

C14H20O3

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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